molecular formula C11H10ClNO2 B1372628 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole CAS No. 1038708-65-4

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole

Cat. No. B1372628
M. Wt: 223.65 g/mol
InChI Key: NDVCMSAJFZNJSX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole (CMPO) is an organic compound belonging to the oxazole family of heterocyclic compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and other materials. CMPO has been studied extensively for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Synthesis and Reactivity

The compound 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole and its related halomethyl oxazoles are notable for their use in synthetic chemistry. They serve as reactive scaffolds for creating various oxazole derivatives. Patil and Luzzio (2016) demonstrate that these compounds are effective in synthesizing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, showcasing their versatility in substitution reactions (Patil & Luzzio, 2016). Similarly, Ibata and Isogami (1989) highlight the use of chloromethyloxazoles in generating N-substituted 2-(aminomethyl)oxazoles, further underscoring their significance in synthetic organic chemistry (Ibata & Isogami, 1989).

Corrosion Inhibition

In the field of corrosion science, derivatives of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole have been studied for their effectiveness in inhibiting corrosion. Bentiss et al. (2009) investigated the performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel, finding significant inhibition efficiency in acidic environments (Bentiss et al., 2009).

Optoelectronic Properties

Research into the optoelectronic properties of oxazole derivatives has also been conducted. Abbas et al. (2018) synthesized new bicyclic oxazolidine compounds, including derivatives of 4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole, and investigated their electronic and photophysical properties using density functional theory (Abbas et al., 2018).

Regioselective Synthesis

The compound has been utilized in regioselective synthesis processes. Lee et al. (2004) describe a highly regioselective method for producing 4-chloromethyl-1,3-oxazoles, demonstrating the compound's utility in targeted synthetic applications (Lee et al., 2004).

Biological Activity

Research on the biological activities of oxazole derivatives, such as antimicrobial and anticancer properties, has also been conducted. Yamamuro et al. (2015) isolated 5-(4'-Methoxyphenyl)-oxazole (MPO) from fungal cultures and synthesized derivatives to study their effects on Caenorhabditis elegans (Yamamuro et al., 2015).

properties

IUPAC Name

4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-5-3-2-4-9(10)11-13-8(6-12)7-15-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVCMSAJFZNJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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